molecular formula C10H11NO2 B12640187 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol CAS No. 919106-17-5

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol

Cat. No.: B12640187
CAS No.: 919106-17-5
M. Wt: 177.20 g/mol
InChI Key: RHPFOBCDHJYMNK-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-3-oxabicyclo[310]hexan-2-ol is a bicyclic compound that features a pyridine ring attached to a bicyclo[310]hexane structure with an oxirane ring

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol can be achieved through several synthetic routes. One common method involves the photochemical decomposition of substituted pyrazolines . This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields. Industrial production methods may involve similar photochemical processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context .

Comparison with Similar Compounds

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol can be compared with other similar compounds, such as:

Biological Activity

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

The molecular formula of this compound is C11H11N1O2C_{11}H_{11}N_{1}O_{2}, with a molar mass of approximately 189.21 g/mol. The structure features a bicyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₁N₁O₂
Molar Mass189.21 g/mol
DensityNot specified
Boiling PointNot specified
Flash PointNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties by targeting various pathways involved in tumor growth and metastasis. For instance, derivatives of this compound have shown efficacy in inducing apoptosis in cancer cell lines through the activation of caspase pathways, which are critical for programmed cell death .

Sigma Receptor Interaction

Research has revealed that the compound interacts with sigma receptors, which are implicated in various neurological processes and have been associated with cancer and neurodegenerative diseases. The modulation of sigma receptors by this compound suggests potential therapeutic applications in treating conditions such as depression and anxiety, as well as certain types of cancer .

Case Studies

  • In Vitro Studies : A study conducted on various cell lines demonstrated that this compound derivatives significantly inhibited cell proliferation at micromolar concentrations, suggesting a dose-dependent relationship with cytotoxic effects .
  • In Vivo Efficacy : In animal models, compounds structurally related to this compound were shown to reduce tumor size significantly compared to control groups, indicating promising anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Pyridine Ring : Variations in substituents can enhance receptor affinity and selectivity.
  • Bicyclic Framework Modifications : Alterations in the bicyclic structure may affect pharmacokinetics and bioavailability.

Properties

CAS No.

919106-17-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-pyridin-3-yl-3-oxabicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C10H11NO2/c12-9-10(4-8(10)6-13-9)7-2-1-3-11-5-7/h1-3,5,8-9,12H,4,6H2

InChI Key

RHPFOBCDHJYMNK-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(C(OC2)O)C3=CN=CC=C3

Origin of Product

United States

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